7-[(4-tert-butylphenyl)methoxy]-8-methyl-4-phenyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(4-tert-butylphenyl)methoxy]-8-methyl-4-phenyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-tert-butylphenyl)methoxy]-8-methyl-4-phenyl-2H-chromen-2-one typically involves the reaction of 4-tert-butylphenol with 8-methyl-4-phenyl-2H-chromen-2-one under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
7-[(4-tert-butylphenyl)methoxy]-8-methyl-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromenone moiety to chromanol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Chromanol derivatives.
Substitution: Halogenated, nitrated, and sulfonated products.
Scientific Research Applications
7-[(4-tert-butylphenyl)methoxy]-8-methyl-4-phenyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as a component in various chemical formulations.
Mechanism of Action
The mechanism of action of 7-[(4-tert-butylphenyl)methoxy]-8-methyl-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-tert-butylphenyl)methoxy]-3-ethoxybenzaldehyde
- Avobenzone (3-(4-tert-butylphenyl)-1-(4-methoxyphenyl)propane-1,3-dione)
Uniqueness
7-[(4-tert-butylphenyl)methoxy]-8-methyl-4-phenyl-2H-chromen-2-one is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of tert-butyl and methoxy groups, along with the chromenone core, makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C27H26O3 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
7-[(4-tert-butylphenyl)methoxy]-8-methyl-4-phenylchromen-2-one |
InChI |
InChI=1S/C27H26O3/c1-18-24(29-17-19-10-12-21(13-11-19)27(2,3)4)15-14-22-23(16-25(28)30-26(18)22)20-8-6-5-7-9-20/h5-16H,17H2,1-4H3 |
InChI Key |
BSHWMNNBQDVECJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.